N-cyclopropyl-3-(4-isobutylphenyl)acrylamide
Description
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide is an acrylamide derivative characterized by a cyclopropylamine substituent and a 4-isobutylphenyl group. The 4-isobutylphenyl moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, hinting at possible anti-inflammatory or anticancer applications . The cyclopropyl group may enhance lipophilicity and metabolic stability compared to bulkier substituents, influencing its pharmacokinetic profile .
Propriétés
IUPAC Name |
(E)-N-cyclopropyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-12(2)11-14-5-3-13(4-6-14)7-10-16(18)17-15-8-9-15/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRWKOGHWJOOCM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylbenzaldehyde with cyclopropylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the imine intermediate: 4-isobutylbenzaldehyde reacts with cyclopropylamine in the presence of an acid catalyst to form an imine intermediate.
Acryloylation: The imine intermediate is then treated with acryloyl chloride in the presence of a base, such as triethylamine, to yield N-cyclopropyl-3-(4-isobutylphenyl)acrylamide.
Industrial Production Methods: Industrial production of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-3-(4-isobutylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Applications De Recherche Scientifique
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide with its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| N-cyclopropyl-3-(4-isobutylphenyl)acrylamide | Not explicitly provided (Inferred: ~C₁₉H₂₄N₂O) | ~300 (estimated) | Cyclopropyl, 4-isobutylphenyl | Anti-inflammatory, anticancer (hypothesized) |
| N-benzyl-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₃NO | 293.41 | Benzyl, 4-isobutylphenyl | Polymer synthesis, drug delivery |
| 3-(4-Isobutylphenyl)-N-(4-isopropylphenyl)acrylamide | C₂₂H₂₇NO | 321.46 | 4-isopropylphenyl, 4-isobutylphenyl | Material science, hydrophobic polymers |
| N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₂INO | 419.3 | Iodo-methylphenyl, 4-isobutylphenyl | Radiolabeled imaging agents, targeted therapies |
| N-(4-Chloro-benzyl)-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₂ClNO | 327.86 | Chlorobenzyl, 4-isobutylphenyl | Antimicrobial, enzyme inhibition |
Key Observations :
- Molecular Weight : Heavier analogs like the iodo-substituted derivative (419.3 g/mol) may exhibit slower metabolic clearance, whereas the benzyl derivative (293.41 g/mol) could have higher solubility .
Activité Biologique
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological potency, and applications in various fields, supported by relevant data and research findings.
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide features a cyclopropyl group attached to an acrylamide backbone, with an isobutyl substituent on the phenyl ring. This unique structure may influence its reactivity and interactions with biological targets.
The compound's biological activity primarily involves its interaction with specific enzymes and receptors. It is hypothesized that N-cyclopropyl-3-(4-isobutylphenyl)acrylamide can modulate enzyme activity, leading to alterations in signaling pathways. This modulation may be achieved through:
- Binding to Enzymes : The compound may act as an inhibitor or activator of various enzymes, impacting metabolic pathways.
- Receptor Interaction : It might bind to specific receptors, influencing physiological responses such as inflammation or pain signaling.
Anticancer Properties
Research indicates that N-cyclopropyl-3-(4-isobutylphenyl)acrylamide exhibits promising anticancer activity. For instance, studies have shown that similar compounds within the acrylamide family can inhibit cancer cell proliferation through mechanisms such as:
- Caspase Activation : Inducing apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G1-S transition.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-cyclopropyl-3-(4-isobutylphenyl)acrylamide | MCF7 (Breast Cancer) | TBD | Apoptosis induction |
| Similar Acrylamide Derivative | A549 (Lung Cancer) | 8.107 | ERK1/2 inhibition |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, offering potential therapeutic benefits for conditions such as arthritis or chronic pain.
Case Studies and Research Findings
- In Vitro Studies : Various studies have utilized the MTT assay to evaluate the cytotoxicity of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide against different cancer cell lines. Results indicate significant antiproliferative effects, particularly against breast and lung cancer cell lines.
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer progression, providing insights into its potential as a therapeutic agent.
- Comparative Analysis : When compared to similar compounds, N-cyclopropyl-3-(4-isobutylphenyl)acrylamide demonstrates unique efficacy profiles due to its structural features that enhance binding affinity to target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
